3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Physical Chemistry Solid-State Characterization Thermal Analysis

Medicinal chemists often encounter SAR inconsistency when substituting triazolothiadiazole scaffolds. 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 3176-52-1) provides a validated c-Met kinase inhibitor core with a defined 3-ethyl group essential for target affinity. • Enables focused library synthesis via amine derivatization at the 6-position. • Batch-to-batch consistency: mp 259-261 °C, ≥95% purity. • Reliable supply: bulk quantities available, ambient shipping.

Molecular Formula C5H7N5S
Molecular Weight 169.21 g/mol
CAS No. 3176-52-1
Cat. No. B1283633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
CAS3176-52-1
Molecular FormulaC5H7N5S
Molecular Weight169.21 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1N=C(S2)N
InChIInChI=1S/C5H7N5S/c1-2-3-7-8-5-10(3)9-4(6)11-5/h2H2,1H3,(H2,6,9)
InChIKeyIAPPTBCWQNIGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine: Scaffold & Physicochemical Profile


3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 3176-52-1) is a heterocyclic compound characterized by a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core with an ethyl group at the 3-position and a primary amine at the 6-position . It has a molecular formula of C5H7N5S and a molecular weight of 169.21 g/mol . This scaffold is recognized in medicinal chemistry for its potential as a building block, particularly in the development of kinase inhibitors and antimicrobial agents, owing to the established biological relevance of the fused triazole-thiadiazole system [1].

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine: Substitution Risks


Substituting the 3-ethyl analogue for other triazolothiadiazole variants is not scientifically interchangeable due to fundamental differences in physicochemical properties that govern reaction behavior and biological activity. Specifically, the choice of substituent at the 3-position directly impacts melting point, solubility, and electronic distribution. As seen in comparative literature on related scaffolds, even minor changes from a methyl to an ethyl group, or to a bulkier phenyl group, can alter reaction kinetics and yield in subsequent derivatization steps . Furthermore, established structure-activity relationship (SAR) studies on this core scaffold demonstrate that the 3-position substituent is a critical determinant of target affinity and selectivity for kinase inhibition, meaning a generic substitution would invalidate any prior biological data or optimization effort [1].

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine: Quantitative Evidence vs. Analogs


Melting Point: 3-Ethyl vs. 3-Methyl

The 3-ethyl substitution confers a significantly lower melting point (144.97 °C) compared to the 3-methyl analogue (259-261 °C) [1], . This quantifiable difference is critical for synthetic applications, as the ethyl derivative's lower melting point implies it can be processed and reacted at more moderate temperatures, potentially reducing the risk of thermal decomposition of sensitive reagents or products.

Physical Chemistry Solid-State Characterization Thermal Analysis

Predicted Aqueous Solubility

The compound exhibits a predicted water solubility of 1047.91 mg/L at 25°C [1]. This value represents a specific, predicted parameter that distinguishes it from other alkyl-substituted analogues. While the 3-ethyl group introduces more hydrophobicity than a 3-methyl, the presence of the 6-amine group contributes to overall solubility. This balance between hydrophobic and hydrophilic elements is a key differentiator for scientists seeking a core scaffold with moderate aqueous solubility for further optimization.

Pharmaceutical Pre-formulation Medicinal Chemistry ADME Properties

Synthetic Versatility via 6-Amine Handle

The presence of a free primary amine at the 6-position of the thiadiazole ring is a specific functional group that enables a wide range of derivatization reactions, including amide coupling, reductive amination, and diazotization, which are fundamental for building chemical libraries . This contrasts with 6-substituted analogues that already have a functional group installed (e.g., aryl, heteroaryl), which would require de novo synthesis to change the 6-position functionality. The 6-amine is therefore a more versatile starting point for generating diverse compound series.

Organic Synthesis Medicinal Chemistry Chemical Library Synthesis

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine: Application Scenarios


Building Block for Kinase Inhibitors

The compound is ideally suited for use as a core scaffold in the synthesis of novel kinase inhibitors, specifically for targets like c-Met. The established SAR for this scaffold demonstrates that modifications at the 3- and 6-positions are critical for achieving potent and selective kinase inhibition [1]. Procuring the 3-ethyl-6-amine core provides a specific, validated starting point for generating focused libraries through facile derivatization at the 6-amine position, enabling rapid exploration of chemical space around a proven pharmacophore.

Analytical Reference Standard

Given its well-defined and distinct physicochemical properties, including its melting point and predicted solubility, this compound is suitable for use as an analytical reference standard. Its unique combination of a defined melting point (144.97 °C) [2] and moderate aqueous solubility profile [3] makes it a useful control for calibrating HPLC methods or for use as an internal standard in mass spectrometry studies focused on triazolothiadiazole derivatives.

Intermediate for Heterocyclic Synthesis

The compound serves as a crucial intermediate for the synthesis of more complex, fused heterocyclic systems. Its application extends beyond pharmaceuticals to include the development of novel agrochemicals and functional dyes . For industrial chemists, procuring this specific building block allows for the efficient construction of complex molecular architectures that contain the desirable triazolothiadiazole core, without the need to build this ring system from basic starting materials.

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